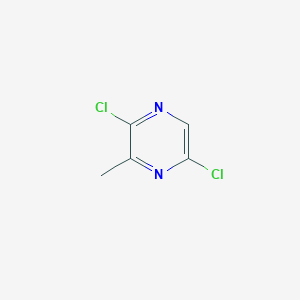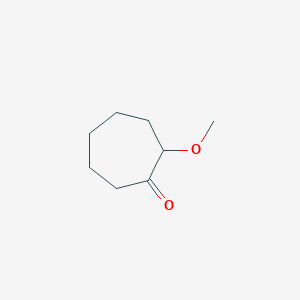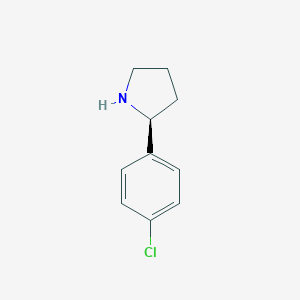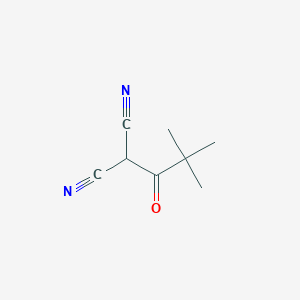
2-(2,2-Dimethylpropanoyl)propanedinitrile
Overview
Description
2-(2,2-Dimethylpropanoyl)propanedinitrile is an organic compound with the molecular formula C8H10N2O It is known for its unique structure, which includes a propanedinitrile group attached to a 2,2-dimethylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)propanedinitrile typically involves the reaction of 2,2-dimethylpropanoyl chloride with malononitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropanoyl chloride+MalononitrileBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Primary amines or alcohols.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)propanedinitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its potential as a building block for drug development.
Agriculture: It is studied for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the 2,2-dimethylpropanoyl moiety can undergo various transformations, leading to the formation of different products. The exact pathways depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)malononitrile
- 2-(2,2-Dimethylpropanoyl)acetonitrile
- 2-(2,2-Dimethylpropanoyl)butanedinitrile
Uniqueness
2-(2,2-Dimethylpropanoyl)propanedinitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-8(2,3)7(11)6(4-9)5-10/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGDFIPVYZBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593641 | |
| Record name | (2,2-Dimethylpropanoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141458-79-9 | |
| Record name | (2,2-Dimethylpropanoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

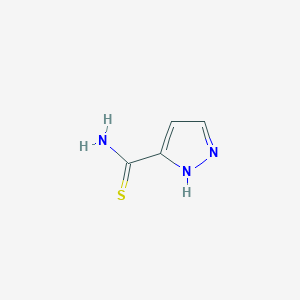
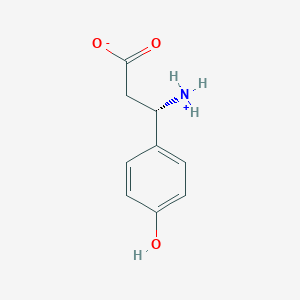
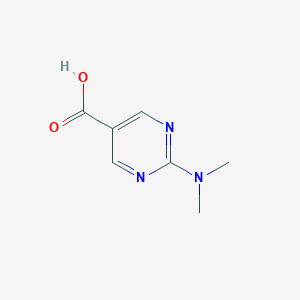
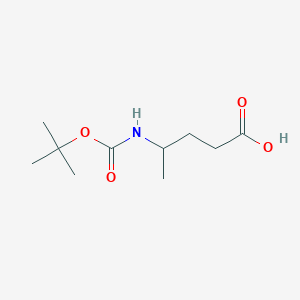
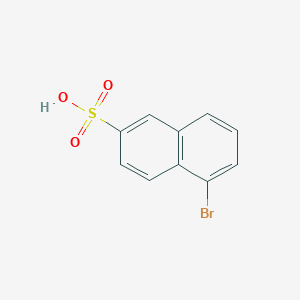
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
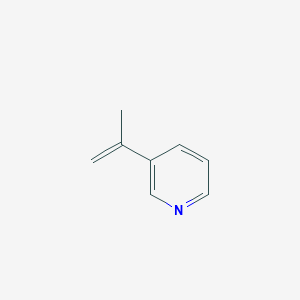
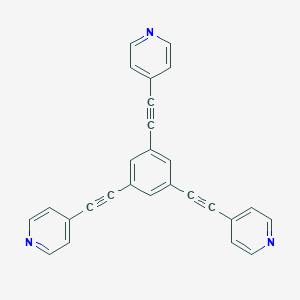
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
